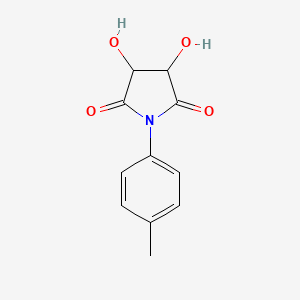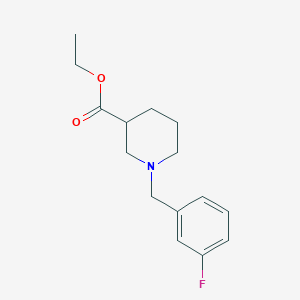
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as DOPA quinone, is a chemical compound that plays an important role in biological processes such as melanin biosynthesis, protein cross-linking, and neurotransmitter synthesis. In
Mecanismo De Acción
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a highly reactive molecule that can undergo various chemical reactions. One of the most important reactions is the formation of cross-links with proteins. 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone can react with amino groups in proteins to form covalent bonds, resulting in the formation of a more stable protein structure.
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone can also undergo redox reactions, where it can be reduced back to L-3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione or oxidized to form other quinones. These redox reactions are important for the synthesis of melanin and neurotransmitters.
Biochemical and Physiological Effects:
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has been shown to have various biochemical and physiological effects. In melanocytes, 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is involved in the formation of eumelanin, which is important for UV protection and skin pigmentation. In addition, 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has been shown to have antioxidant properties, which can protect against oxidative stress.
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has also been shown to have cytotoxic effects. It can react with DNA and proteins, resulting in cell death. This cytotoxic effect has been exploited in the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a highly reactive molecule that can be used in various lab experiments. Its ability to cross-link proteins makes it a useful tool for studying protein structure and function. In addition, its role in melanin biosynthesis and neurotransmitter synthesis makes it a valuable compound for studying these processes.
However, the cytotoxic effects of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone can be a limitation for lab experiments. Careful handling and disposal of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone are required to avoid exposure to researchers.
Direcciones Futuras
There are several future directions for the study of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone. One area of research is the development of drugs that target 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone. These drugs could be used to treat diseases such as melanoma and Parkinson's disease.
Another area of research is the development of new methods for the synthesis of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone. These methods could be more efficient and environmentally friendly than current methods.
Finally, further studies are needed to fully understand the role of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone in biological processes such as protein cross-linking and neurotransmitter synthesis. This knowledge could lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a highly reactive molecule that plays an important role in biological processes such as melanin biosynthesis, protein cross-linking, and neurotransmitter synthesis. Its ability to cross-link proteins makes it a valuable tool for studying protein structure and function. Further research is needed to fully understand the role of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone in these processes and to develop new therapies for various diseases.
Métodos De Síntesis
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone can be synthesized through the oxidation of the amino acid L-3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione (L-3,4-dihydroxyphenylalanine) using oxidizing agents such as potassium ferricyanide or potassium permanganate. The reaction results in the formation of 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone, which is a yellow-brown pigment.
Aplicaciones Científicas De Investigación
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has been extensively studied for its role in melanin biosynthesis. Melanin is a pigment that gives color to the skin, hair, and eyes and protects against UV radiation. 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is an intermediate in the biosynthesis of melanin and plays a crucial role in the formation of eumelanin, which is responsible for brown and black pigmentation.
3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has also been studied for its role in protein cross-linking. Cross-linking is a process by which proteins are linked together, resulting in the formation of a more stable structure. 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone has been shown to cross-link proteins in the extracellular matrix, which is important for maintaining tissue structure and function.
In addition, 3,4-dihydroxy-1-(4-methylphenyl)-2,5-pyrrolidinedione quinone is a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play important roles in the central nervous system and are involved in various physiological processes such as mood regulation, attention, and movement.
Propiedades
IUPAC Name |
3,4-dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-2-4-7(5-3-6)12-10(15)8(13)9(14)11(12)16/h2-5,8-9,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJJVAQSCYZLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5146337.png)
![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)

![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)